molecular formula C11H15ClFNO B3026419 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride CAS No. 2624137-27-3

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride

Cat. No.: B3026419
CAS No.: 2624137-27-3
M. Wt: 231.69 g/mol
InChI Key: FJVKMWWJQGQKKO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride, commonly known as “4-FMA”, is a novel synthetic stimulant drug of the phenethylamine class. It is structurally related to amphetamines and acts as a reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine and serotonin. 4-FMA has been found to have a wide range of effects in laboratory experiments, including increased alertness, improved cognitive performance, and increased locomotor activity. It is also believed to have a potential for therapeutic applications, such as in the treatment of depression and attention-deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Structural and Computational Analysis

One study explores the crystal structure determination of copper(II) chloride adducts with related compounds, highlighting the importance of such analyses in understanding the properties and potential applications of new chemical entities. The study of these structures provides insights into their potential use in material science and catalysis (Bonacorso et al., 2003).

Anticancer Potential

Research has identified analogs of similar compounds with anticancer activity , specifically noting their binding affinity for sigma-2 receptors overexpressed in solid tumors. These findings suggest potential therapeutic applications for cancer treatment, emphasizing the role of structural analogs in the development of new pharmacological agents (Asong et al., 2019).

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKMWWJQGQKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624137-27-3
Record name 4-Fluoro buphedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2624137273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUORO BUPHEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM96UM4KTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
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1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
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1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
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1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
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1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride

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